Compound Description: 2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one (17) is a muscarinic agent designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. [] It has been investigated for its potential in treating dementia of Alzheimer's type. While it exhibits potent muscarinic activity in vitro and in vivo, it lacks selectivity between M1 and M2 muscarinic receptors. []
Relevance: This compound shares the core azaspiro[4.5]decane structure with 8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one. The key difference lies in the replacement of the 2-isobutyl and 8-(3-ethoxypropanoyl) substituents with methyl groups and the incorporation of an oxygen atom in the spiro ring to form an oxa-azaspiro ring system. [] Despite these structural differences, both compounds highlight the significance of the diazaspiro[4.5]decane scaffold in medicinal chemistry.
Compound Description: 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) represents a structural modification of compound 17. It exhibits improved selectivity for M1 muscarinic receptors over M2 receptors and demonstrates potent antiamnesic activity with reduced cholinergic side effects compared to the reference compound RS86. []
Relevance: This compound, like compound 17, shares the core azaspiro[4.5]decane structure with 8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one but incorporates an oxygen atom to form an oxa-azaspiro ring. [] The structural variation at the 2-position, an ethyl group instead of isobutyl, provides insights into the structure-activity relationships within this chemical series, particularly for muscarinic activity.
Compound Description: This compound is another analog of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17), modified at the 3-position with a methylene group. Similar to compound 18, it displays preferential affinity for M1 receptors and potent antiamnesic activity with a better safety profile compared to RS86. []
Relevance: Like the previous two compounds, this compound is structurally analogous to 8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one, sharing the azaspiro[4.5]decane core structure with an oxygen atom incorporated in the spiro ring. [] The presence of the 3-methylene group, along with the 2-methyl and 8-methyl substitutions, makes it relevant for understanding how subtle structural modifications within this scaffold influence muscarinic receptor binding and functional activity.
8-Substituted-2,8-diazaspiro[4.5]decan-3-ones
Compound Description: This series of compounds, encompassing various substituents at the 8-position, were synthesized and evaluated for cholinergic activity. [, ] The study found that these compounds lacked significant cholinergic properties. []
Relevance: This entire series holds direct relevance to 8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one due to the shared 2,8-diazaspiro[4.5]decan-3-one core structure. [, ] Examining the specific substituents explored in this series can provide valuable insights into the structure-activity relationships related to cholinergic activity within this chemical class. This information can be leveraged for further developing and optimizing compounds with potentially improved or altered pharmacological profiles.
1-Oxa-3,8-diazaspiro[4,5]decan-2-ones
Compound Description: This series, encompassing 43 new compounds, were synthesized and screened for antihypertensive activity in spontaneous hypertensive rats. [] The study identified several potent compounds, particularly those with specific substitutions at the 4- and 8-positions.
Relevance: This series is structurally similar to 8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one, sharing the diazaspiro[4.5]decane scaffold but with an oxygen atom incorporated into the spiro ring, forming a 1-oxa-3,8-diazaspiro[4.5]decane system. [] Exploring the structural diversity and the antihypertensive activity observed within this series can be insightful for understanding the structure-activity relationships and potential therapeutic applications of compounds containing the diazaspiro[4.5]decane core.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.